molecular formula C15H15NO5S B8759226 (2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid

(2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid

Cat. No.: B8759226
M. Wt: 321.3 g/mol
InChI Key: IEMGTWXFCBVWDG-OCCSQVGLSA-N
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Description

(2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid is a complex organic compound with a unique structure that combines a pyrrolidine ring with a naphthalene sulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the initial formation of the pyrrolidine ring, followed by the introduction of the naphthalene sulfonyl group. The reaction conditions often require specific catalysts and solvents to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can remove oxygen atoms or add hydrogen atoms to the compound.

    Substitution: This reaction can replace one functional group with another, altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

(2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used to investigate biological pathways and interactions due to its unique structure.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which (2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid exerts its effects involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to changes in cellular functions. The exact pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding.

Comparison with Similar Compounds

Similar Compounds

Compounds similar to (2s,4r)-4-Hydroxy-1-(naphthalene-2-sulfonyl)pyrrolidine-2-carboxylic acid include other sulfonyl-substituted pyrrolidines and naphthalene derivatives. Examples include dichloroaniline and other naphthalene sulfonates.

Uniqueness

What sets this compound apart is its specific stereochemistry and the combination of functional groups, which confer unique chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications.

Properties

Molecular Formula

C15H15NO5S

Molecular Weight

321.3 g/mol

IUPAC Name

(2S,4R)-4-hydroxy-1-naphthalen-2-ylsulfonylpyrrolidine-2-carboxylic acid

InChI

InChI=1S/C15H15NO5S/c17-12-8-14(15(18)19)16(9-12)22(20,21)13-6-5-10-3-1-2-4-11(10)7-13/h1-7,12,14,17H,8-9H2,(H,18,19)/t12-,14+/m1/s1

InChI Key

IEMGTWXFCBVWDG-OCCSQVGLSA-N

Isomeric SMILES

C1[C@H](CN([C@@H]1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)O

Canonical SMILES

C1C(CN(C1C(=O)O)S(=O)(=O)C2=CC3=CC=CC=C3C=C2)O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2.62 g of (2S,4R)-4-hydroxyproline are dissolved in 15 ml of water containing 5.9 g of Na2CO3 and 5.21 g of 2-naphthalenesulphonyl chloride are added. After vigorous stirring for 18 hours at RT, the mixture is drained and the filtrate is then acidified to pH=1. The resulting mixture is again drained, washed with water and dried in order to obtain 4.1 g of the expected compound.
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Synthesis routes and methods II

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